4-(2-Amino-2-phenylethyl)phenol
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Overview
Description
4-(2-Amino-2-phenylethyl)phenol: is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 2-amino-2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-2-phenylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. The reaction conditions typically require a strong base and an electron-withdrawing group on the aromatic ring to facilitate the substitution .
Industrial Production Methods: Industrial production of phenols, including this compound, often involves the oxidation of aryl silanes or the addition of benzene and propene in the presence of phosphoric acid to form cumene, followed by oxidation and acid treatment .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Amino-2-phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are typically employed.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(2-Amino-2-phenylethyl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of phenolic compounds in biological systems .
Medicine: Its structure allows for modifications that can enhance its pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other phenolic resins. Its chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-phenylethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
4-(2-Phenylethyl)phenol: Similar structure but lacks the amino group.
2-Amino-4-phenylphenol: Similar structure but with different substitution patterns
Uniqueness: The combination of these functional groups provides a versatile platform for further chemical modifications and interactions with biological targets .
Properties
CAS No. |
4766-45-4 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(2-amino-2-phenylethyl)phenol |
InChI |
InChI=1S/C14H15NO/c15-14(12-4-2-1-3-5-12)10-11-6-8-13(16)9-7-11/h1-9,14,16H,10,15H2 |
InChI Key |
IHKIKEDQADLMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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